1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone
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Overview
Description
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is a deuterated analog of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 3-chloropropanol.
Etherification: 3-methoxyphenol undergoes etherification with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(3-chloropropoxy)-3-methoxyphenol.
Acylation: The resulting compound is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
Deuteration: Finally, the compound is deuterated using deuterium oxide (D2O) or another deuterium source to replace the hydrogen atoms with deuterium, resulting in 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its deuterium labeling.
Pharmacokinetics: Helps in studying the metabolic pathways and bioavailability of drugs.
Isotope Tracing: Utilized in tracing studies to understand reaction mechanisms and pathways.
Material Science: Employed in the synthesis of deuterated polymers and materials for specialized applications.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 depends on its specific application. In analytical chemistry, its deuterium atoms provide a distinct mass difference, allowing for accurate quantification and analysis. In biological studies, the compound can interact with various molecular targets, providing insights into metabolic processes and drug interactions.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: The non-deuterated analog.
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone: A similar compound with a hydroxyl group instead of a methoxy group.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d2: A partially deuterated analog.
Uniqueness
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is unique due to its complete deuteration, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in isotope tracing studies.
Properties
Molecular Formula |
C12H15ClO3 |
---|---|
Molecular Weight |
245.71 g/mol |
IUPAC Name |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i1D3 |
InChI Key |
RBBVSSYQKVBALO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCCCCl)OC |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC |
Origin of Product |
United States |
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